
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide, also known as MBOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBOB is a member of the butynyl-oxolane class of compounds, which have been shown to possess unique biological properties.
作用機序
The exact mechanism of action of N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors. This means that it enhances the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to have a variety of biochemical and physiological effects, including its ability to enhance the activity of GABA-A receptors, which can lead to the reduction of anxiety and improvement of sleep. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to inhibit the aggregation of beta-amyloid peptides, which can potentially slow the progression of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide in lab experiments is its ability to selectively enhance the activity of GABA-A receptors, which can lead to the reduction of anxiety and improvement of sleep. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to have potential as an anticonvulsant and anxiolytic agent. However, one limitation of using N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide in lab experiments is its limited water solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide, including its potential use as a therapeutic agent for the treatment of anxiety disorders, sleep disorders, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide and its potential side effects. Finally, the development of more effective synthesis methods for N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide could lead to its wider use in scientific research.
合成法
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide can be synthesized using a variety of methods, including the reaction of 2-methyloxolane-3-carboxylic acid with 2-methoxyethylamine, followed by the addition of but-2-ynoyl chloride. The resulting product can be purified using column chromatography to obtain pure N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide. Other methods of synthesis include the use of 2-methoxyethylamine hydrochloride and but-2-yn-1-ol.
科学的研究の応用
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to have a variety of scientific research applications, including its use as a ligand in the study of GABA-A receptors, which are involved in the regulation of anxiety and sleep. N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has also been shown to have potential as an anticonvulsant and anxiolytic agent. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the development of the disease.
特性
IUPAC Name |
N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-4-5-12(14)13(7-9-15-3)11-6-8-16-10(11)2/h10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQHCIUHNZUJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCOC)C1CCOC1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2520664.png)
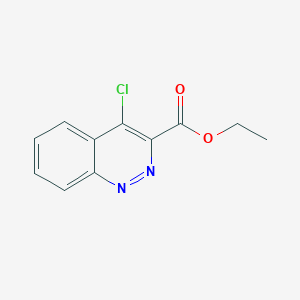
![N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2520667.png)

![2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2520674.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2520676.png)
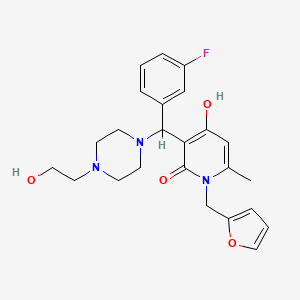
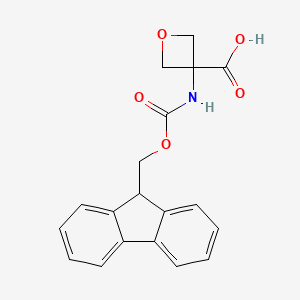
![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2520680.png)
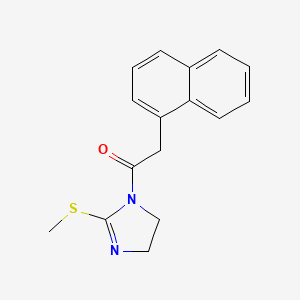
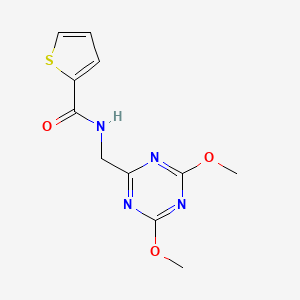
![4-tert-butyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2520683.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520684.png)
